synthesis and characterization of 4-chloro-1-butyne
synthesis and characterization of 4-chloro-1-butyne
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-butyne
Introduction
4-Chloro-1-butyne is a significant chemical intermediate in organic synthesis, valued for its bifunctional nature, incorporating both a terminal alkyne and a primary alkyl chloride. This structure allows for a variety of subsequent chemical transformations, making it a versatile building block in the preparation of pharmaceuticals, pesticides, and pigments.[1] Its chemical formula is C4H5Cl, and it is also known by its IUPAC name, 4-chlorobut-1-yne.[2][3] This document provides a comprehensive overview of its synthesis, purification, and characterization for researchers, scientists, and professionals in drug development.
Physicochemical Properties
4-Chloro-1-butyne is a colorless to yellow, clear liquid.[4] It is a flammable and toxic compound, requiring careful handling in a laboratory setting.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 4-Chloro-1-butyne
| Property | Value | Source |
| Molecular Formula | C4H5Cl | [2][3] |
| Molecular Weight | 88.53 g/mol | [2] |
| Exact Mass | 88.0079779 Da | [2] |
| Boiling Point | 96 °C | [1][5] |
| Density | 0.986 g/cm³ | [1][5] |
| Refractive Index | 1.4376 - 1.4420 | [1][5] |
| Flash Point | 8 °C | [1][5] |
| Water Solubility | 3730 mg/L at 25 °C | [3] |
| Appearance | Colorless and transparent liquid | [1] |
| CAS Number | 51908-64-6 | [2][3] |
Synthesis of 4-Chloro-1-butyne
The primary route for the synthesis of 4-chloro-1-butyne involves the reaction of a suitable C4 precursor with a chlorinating agent. A common method is the reaction of 3-butyn-1-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine to neutralize the HCl byproduct.
Reaction Scheme
HC≡CCH₂CH₂OH + SOCl₂ → HC≡CCH₂CH₂Cl + SO₂ + HCl
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// Edges Start -> Reaction [label="Combine"]; Reaction -> Stirring [label="React"]; Stirring -> Quenching [label="Process"]; Quenching -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } caption { label = "Synthesis workflow for 4-chloro-1-butyne."; fontsize = 10; fontname = "Arial"; }
Caption: Synthesis workflow for 4-chloro-1-butyne.
Detailed Experimental Protocol
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Reagent Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq).
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Reaction Initiation : Cool the flask to 0 °C in an ice bath.
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Addition of Chlorinating Agent : Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression : After the addition is complete, continue stirring the mixture at 0 °C for 1 hour. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.
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Workup :
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Carefully pour the reaction mixture into a beaker containing ice water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
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Combine the organic extracts and wash successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
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-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification : Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure 4-chloro-1-butyne.
Characterization
The identity and purity of the synthesized 4-chloro-1-butyne are confirmed through various analytical techniques. Gas chromatography is often used to assess purity, while spectroscopic methods confirm the structure.[4][6]
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// Edges Product -> GCMS; Product -> NMR; Product -> IR; GCMS -> Purity; GCMS -> Structure; NMR -> Structure; IR -> Structure; Purity -> Data; Structure -> Data; } caption { label = "Characterization workflow for 4-chloro-1-butyne."; fontsize = 10; fontname = "Arial"; }
Caption: Characterization workflow for 4-chloro-1-butyne.
Spectroscopic Data
The structural confirmation of 4-chloro-1-butyne is achieved by analyzing its spectroscopic data. Table 2 summarizes the expected characteristic signals.
Table 2: Spectroscopic Characterization Data for 4-Chloro-1-butyne
| Technique | Expected Signals |
| ¹H NMR | δ ~2.1 ppm (t, 1H, C≡CH), δ ~2.8 ppm (td, 2H, C≡CCH₂), δ ~3.7 ppm (t, 2H, CH₂Cl) |
| ¹³C NMR | δ ~18 ppm (C≡CCH₂), δ ~43 ppm (CH₂Cl), δ ~70 ppm (C≡CH), δ ~80 ppm (C≡CH) |
| IR Spectroscopy | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~730 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z = 88/90 (M⁺, Cl isotope pattern), 53 (M⁺ - Cl) |
Experimental Protocols for Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS) : A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a GC-MS system. A typical setup would involve a non-polar capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping to 250°C. The mass spectrometer is operated in electron ionization (EI) mode.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
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Infrared (IR) Spectroscopy : A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Safety and Handling
4-Chloro-1-butyne is classified as a toxic and flammable liquid.[2][5] It is harmful if swallowed and may cause skin sensitization.[1][2] Appropriate personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn.[1] All handling should be performed in a well-ventilated fume hood. In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a cool, well-ventilated area away from strong oxidizing agents.[1]
